Myristoyl Coenzyme A (hydrate)
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Overview
Description
Myristoyl Coenzyme A (hydrate) is a derivative of coenzyme A that contains the long-chain fatty acid myristic acid. It serves as a substrate in protein myristoylation, a process catalyzed by the enzyme N-myristoyltransferase. This process involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristoyl Coenzyme A (hydrate) can be synthesized by combining coenzyme A with myristic acid. The reaction typically involves the activation of myristic acid to form myristoyl adenylate, which then reacts with coenzyme A to form myristoyl coenzyme A. This process is catalyzed by the enzyme acyl-CoA synthetase under specific conditions .
Industrial Production Methods: Industrial production of myristoyl coenzyme A (hydrate) involves the large-scale synthesis of coenzyme A and myristic acid, followed by their enzymatic or chemical coupling. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Myristoylation: Myristoyl Coenzyme A (hydrate) undergoes myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of proteins.
De Novo Synthesis of Phosphatidylinositol: It acts as a substrate in the synthesis of phosphatidylinositol.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Myristoyl Coenzyme A (hydrate) has a wide range of applications in scientific research:
Mechanism of Action
Myristoyl Coenzyme A (hydrate) exerts its effects through the process of myristoylation. The enzyme N-myristoyltransferase catalyzes the transfer of the myristoyl group from myristoyl coenzyme A to the N-terminal glycine residue of target proteins. This modification increases protein-protein interactions and affects the subcellular localization of the modified proteins. The myristoylation process is essential for the proper functioning of many cellular proteins and signaling pathways .
Comparison with Similar Compounds
Palmitoyl Coenzyme A: Similar to myristoyl coenzyme A, but contains the long-chain fatty acid palmitic acid.
Stearoyl Coenzyme A: Contains the long-chain fatty acid stearic acid.
Oleoyl Coenzyme A: Contains the unsaturated fatty acid oleic acid.
Uniqueness: Myristoyl Coenzyme A (hydrate) is unique due to its specific role in protein myristoylation, which is a critical post-translational modification. Unlike other fatty acyl coenzyme A derivatives, myristoyl coenzyme A specifically targets the N-terminal glycine residue of proteins, making it essential for the regulation of protein function and signaling .
Properties
Molecular Formula |
C35H64N7O18P3S |
---|---|
Molecular Weight |
995.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate |
InChI |
InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30+,34-;/m1./s1 |
InChI Key |
YLDPGEHCCNTXHN-NXHBBHECSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
Origin of Product |
United States |
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